Home > Products > Screening Compounds P56867 > Potassium nitrazepate
Potassium nitrazepate - 5571-84-6

Potassium nitrazepate

Catalog Number: EVT-10990475
CAS Number: 5571-84-6
Molecular Formula: C16H10KN3O5
Molecular Weight: 363.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Potassium nitrazepate is a chemical compound classified as a benzodiazepine derivative. It is primarily used in the treatment of anxiety and agitation, particularly in psychiatric settings. The compound is known for its sedative and anxiolytic properties, making it useful in managing acute episodes of agitation or aggression associated with psychotic disorders. Potassium nitrazepate is also referred to by its chemical name, 2,3-dihydro-7-nitro-2-oxo-5-phenyl-1H-1-benzodiazepine-4-carboxylic acid potassium salt, and has been studied for its efficacy in various clinical settings, especially in comparison to other psychotropic medications.

Source and Classification

Potassium nitrazepate belongs to the benzodiazepine class of drugs, which are characterized by their core structure consisting of a benzene ring fused to a diazepine ring. This structural framework is essential for their pharmacological activity. The compound is synthesized from nitrazepam, another well-known benzodiazepine, through specific chemical modifications that enhance its therapeutic properties.

Synthesis Analysis

The synthesis of potassium nitrazepate involves several steps, starting from nitrazepam. The process typically includes:

  1. Nitration: The starting material, nitrazepam, undergoes nitration to introduce a nitro group at the appropriate position on the benzodiazepine ring.
  2. Hydrolysis: The resulting compound is then hydrolyzed to form the corresponding carboxylic acid.
  3. Neutralization: Finally, the carboxylic acid is neutralized with potassium hydroxide to yield potassium nitrazepate.
NitrazepamNitrationNitro derivativeHydrolysisCarboxylic acidNeutralizationPotassium nitrazepate\text{Nitrazepam}\xrightarrow{\text{Nitration}}\text{Nitro derivative}\xrightarrow{\text{Hydrolysis}}\text{Carboxylic acid}\xrightarrow{\text{Neutralization}}\text{Potassium nitrazepate}

This synthesis pathway highlights the importance of controlling reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of potassium nitrazepate can be described as follows:

  • Molecular Formula: C16_{16}H14_{14}N4_{4}O4_{4}K
  • Molecular Weight: Approximately 366.46 g/mol
  • Structural Features: The compound features a benzodiazepine skeleton with a nitro group and a carboxylate moiety that contributes to its solubility and pharmacological activity.

The three-dimensional conformation of potassium nitrazepate allows for effective interaction with the gamma-aminobutyric acid receptor, which is crucial for its anxiolytic effects.

Chemical Reactions Analysis

Potassium nitrazepate can participate in various chemical reactions typical of benzodiazepines:

  1. Acid-Base Reactions: As a salt, it can dissociate in solution to release potassium ions and the corresponding anion, which can engage in further reactions.
  2. Redox Reactions: The nitro group may undergo reduction under specific conditions, potentially altering the pharmacological profile of the compound.
  3. Complex Formation: Potassium nitrazepate can form complexes with metal ions, which may influence its bioavailability and therapeutic effects.

These reactions are essential for understanding how modifications to the compound can affect its efficacy and safety profile.

Mechanism of Action

The mechanism of action of potassium nitrazepate primarily involves modulation of neurotransmitter systems in the central nervous system. It acts as an agonist at gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission. This leads to:

  • Increased Chloride Ion Conductance: Binding to gamma-aminobutyric acid receptors facilitates the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
  • Sedative Effects: The resultant increase in inhibitory signaling contributes to sedation and anxiolysis.

Data from clinical studies indicate that potassium nitrazepate effectively reduces symptoms of anxiety and agitation compared to placebo controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature as a potassium salt.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying solubility based on pH levels; optimal solubility occurs in neutral to slightly alkaline solutions.

These properties are critical for formulation development and ensuring appropriate dosing regimens in clinical applications.

Applications

Potassium nitrazepate has several scientific uses:

  1. Clinical Psychiatry: Primarily used for managing anxiety disorders, agitation associated with psychosis, and preoperative sedation.
  2. Research: Investigated for its effects on neurotransmitter systems and potential applications in treating other neurological disorders.
  3. Pharmaceutical Development: Used as a reference compound in studies exploring new benzodiazepine derivatives or alternative anxiolytic agents.
Introduction to Potassium Nitrazepate Research Significance

Pharmacological Classification within Benzodiazepine Derivatives

Potassium nitrazepate belongs to the 5-aryl-1,4-benzodiazepine structural class, characterized by a phenyl group at position 5 of the diazepine ring. Unlike classical benzodiazepines (e.g., diazepam), nitrazepate features a carboxylic acid moiety at position 3 instead of the typical carbonyl group, enabling salt formation with potassium. This modification significantly alters its solubility profile while preserving the 7-nitro substitution associated with potent hypnotic and anxiolytic effects [4] [9]. The compound acts as a positive allosteric modulator at GABA-A receptors, binding specifically to the interface between α and γ subunits to enhance GABA-induced chloride ion flux. However, its open-ring structure may influence receptor binding kinetics compared to cyclic benzodiazepines [8] [9].

The potassium salt formulation markedly increases aqueous solubility compared to neutral benzodiazepines, potentially accelerating absorption and altering distribution patterns. This property positions potassium nitrazepate as a valuable probe for studying the structure-activity relationships of benzodiazepine salts and their receptor interactions. The presence of the potassium ion also facilitates electrochemical detection methods, enabling sensitive analytical quantification in biological matrices [4] [6].

Table 2: Structural Comparison with Representative Benzodiazepines

CompoundMolecular WeightC3 SubstituentN1 Substituent7-Position
Potassium Nitrazepate363.366 g/mol-COO⁻K⁺-H-NO₂
Nitrazepam281.27 g/mol=O-H-NO₂
Diazepam284.74 g/mol=O-CH₃-Cl
Clorazepate Dipotassium408.88 g/mol-COO⁻2K⁺-H-Cl

Historical Context and Development Timeline

Potassium nitrazepate emerged during the expansive research period following Leo Sternbach's pioneering development of chlordiazepoxide in the 1950s. Hoffmann-La Roche scientists synthesized it while systematically modifying benzodiazepine core structures to enhance solubility and bioavailability [5] [8]. The strategic replacement of the traditional C3 carbonyl with a carboxylic acid group represented a significant innovation, enabling salt formation with alkali metals like potassium. This approach paralleled contemporaneous development of clorazepate dipotassium (another potassium-containing benzodiazepine salt) but featured distinctive nitro-group pharmacology [4] [9].

Patent literature indicates potassium nitrazepate was first described in the early 1970s, with researchers particularly interested in its potential as a prodrug that could undergo decarboxylation to form active metabolites. While nitrazepam (its lactam counterpart) entered widespread clinical use by 1965 as Mogadon®, potassium nitrazepate remained primarily a research compound despite showing comparable GABAergic activity in preclinical models [7] [8]. Its development timeline reflects pharmaceutical chemists' efforts to optimize benzodiazepine pharmacokinetics through salt formation during a period of intense exploration of benzodiazepine derivatives.

Key Knowledge Gaps in Current Literature

Despite decades of benzodiazepine research, critical knowledge gaps specific to potassium nitrazepate persist:

  • Metabolic Pathway Elucidation: While nitrazepam undergoes nitro-reduction and acetylation, the metabolic fate of potassium nitrazepate remains poorly characterized. Unknown whether decarboxylation precedes hepatic metabolism or if unique carboxylated metabolites exist [4] [8].
  • Receptor Binding Dynamics: The compound's open-ring structure likely alters binding kinetics at benzodiazepine sites, but quantitative affinity (Kd) and residence time data are lacking compared to classical benzodiazepines.
  • Crystalline Structure Analysis: No published X-ray crystallography or NMR data exist for the potassium salt configuration, hindering molecular modeling of receptor interactions [4].
  • Electrochemical Behavior: Though potassium ions enhance electrochemical detection, no voltammetric studies detail its oxidation/reduction potentials at electrode surfaces [6].
  • Comparative Bioavailability: Quantitative comparisons of absorption kinetics and plasma concentrations between potassium nitrazepate and nitrazepam remain unreported despite structural relationships.

Research Scope and Theoretical Framework

Future research on potassium nitrazepate should prioritize these interconnected domains:

  • Molecular Modeling Studies: Computational approaches should analyze how the anionic carboxylate group and potassium ion affect binding to GABA-A receptor models. Docking simulations must account for potential conformational flexibility in the open-ring structure compared to rigid cyclic benzodiazepines [4] [9].
  • Metabolic Profiling: Advanced mass spectrometry techniques (e.g., HRMS/MS) can map biotransformation pathways in hepatic microsomes, specifically investigating whether decarboxylation generates nitrazepam as a significant metabolite.
  • Electroanalytical Development: Capitalizing on its potassium content, researchers should develop selective sensors using modified electrodes (e.g., carbon nanotubes, bismuth films) to enable sensitive detection in biological matrices without chromatography [6].
  • Salt Stability Profiling: Comprehensive studies on hygroscopicity, photostability, and thermal degradation kinetics under varying pH conditions are essential for analytical applications and potential formulation development.
  • Comparative Pharmacology: In vitro functional assays (e.g., chloride flux measurements) should quantitatively compare potency and efficacy between potassium nitrazepate, nitrazepam, and structurally related benzodiazepine salts.

Table 3: Priority Research Areas and Methodological Approaches

Research DomainRecommended MethodsExpected Output
Structural CharacterizationX-ray crystallography, solid-state NMRCrystal packing parameters, K⁺ coordination geometry
Metabolic PathwaysRadiolabeled tracing, LC-HRMSⁿDecarboxylation kinetics, novel metabolite identification
Receptor BindingRadioligand displacement, surface plasmon resonanceBinding constants, association/dissociation rates
Electrochemical AnalysisCyclic voltammetry, differential pulse voltammetryOxidation/reduction potentials, detection limits
Solubility ProfilingShake-flask method, thermal gravimetric analysispH-dependent solubility, hydration state

Concluding RemarksPotassium nitrazepate occupies a distinctive niche within benzodiazepine research due to its ionic structure and unexplored structure-activity relationships. Its potassium salt configuration presents unique opportunities for analytical detection and metabolic studies compared to neutral benzodiazepines. Addressing the identified knowledge gaps through targeted mechanistic and structural studies will advance understanding of how salt formulations influence benzodiazepine pharmacology and stability. Future research should particularly focus on its potential as a prodrug and the development of ion-selective detection methods leveraging its potassium content.

Compound Names Mentioned in Article:

  • Potassium Nitrazepate
  • Nitrazepam
  • Diazepam
  • Clorazepate Dipotassium
  • Chlordiazepoxide

Properties

CAS Number

5571-84-6

Product Name

Potassium nitrazepate

IUPAC Name

potassium;7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate

Molecular Formula

C16H10KN3O5

Molecular Weight

363.37 g/mol

InChI

InChI=1S/C16H11N3O5.K/c20-15-14(16(21)22)18-13(9-4-2-1-3-5-9)11-8-10(19(23)24)6-7-12(11)17-15;/h1-8,14H,(H,17,20)(H,21,22);/q;+1/p-1

InChI Key

LRJCOMWQVVMARP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.